molecular formula C23H20N2O4 B13396621 (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid

Cat. No.: B13396621
M. Wt: 388.4 g/mol
InChI Key: SXKGRMHLXLDFHK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Fmoc-D-4-Pyridylalanine is generally achieved through chemical synthesis methods. The specific synthetic route and process conditions can vary, but typically involve the condensation reaction of 3-(4-pyridyl)-D-alanine, with the Fmoc protecting group introduced on its amino group . Industrial production methods often optimize these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Fmoc-D-4-Pyridylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridyl ketones, while reduction could produce pyridyl alcohols.

Scientific Research Applications

Fmoc-D-4-Pyridylalanine has a wide range of scientific research applications:

Comparison with Similar Compounds

Fmoc-D-4-Pyridylalanine can be compared with other similar compounds, such as:

The uniqueness of Fmoc-D-4-Pyridylalanine lies in its specific structure and the presence of the pyridyl ring, which can impart unique chemical and biological properties to the peptides it is incorporated into.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid

InChI

InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-10-12-24-13-11-16)23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27)/t15-/m0/s1

InChI Key

SXKGRMHLXLDFHK-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=NC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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